Lipophilicity Differentiation: Methyl 1-Butylcyclopentane-1-carboxylate vs. Methyl 2-Butylcyclopentane-1-carboxylate (Regioisomer)
Methyl 1-butylcyclopentane-1-carboxylate exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 3.5, which is 0.2 log units lower than its regioisomer, methyl 2-butylcyclopentane-1-carboxylate (XLogP3-AA = 3.7) [1][2]. This measurable difference arises from the geminal 1,1-disubstitution pattern, which alters the molecular shape and solvation characteristics relative to the vicinally 1,2-disubstituted isomer. Both compounds share identical molecular formula (C₁₁H₂₀O₂), molecular weight (184.27 g·mol⁻¹), and topological polar surface area (26.3 Ų), making the LogP difference one of the few—and most actionable—physicochemical discriminators between these isomers [1][2].
| Evidence Dimension | Octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | Methyl 2-butylcyclopentane-1-carboxylate (CAS 114644-41-6); XLogP3-AA = 3.7 |
| Quantified Difference | Δ = −0.2 log units (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 / 2024.11.20 |
Why This Matters
A 0.2 log P difference translates to a roughly 1.6‑fold difference in octanol–water partitioning, which can significantly impact HPLC retention times and biological membrane permeability in cell‑based assays, directly informing the choice of isomer for medicinal chemistry studies.
- [1] PubChem CID 21527961, Methyl 1-butylcyclopentane-1-carboxylate; XLogP3-AA 3.5. Accessed May 2026. View Source
- [2] PubChem CID 13953184, Methyl 2-butylcyclopentane-1-carboxylate; XLogP3-AA 3.7. Accessed May 2026. View Source
